o-Kresol |A-D-Glucuronid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

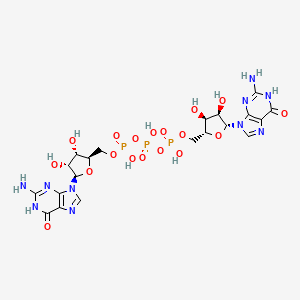

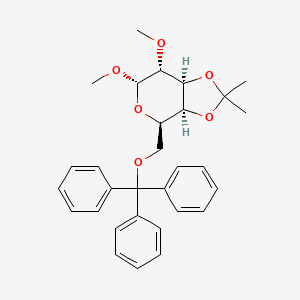

o-Cresol alpha-D-Glucuronide is a biochemical compound with the molecular formula C13H16O7 and a molecular weight of 284.26 g/mol . It is a glucuronide conjugate of o-cresol, which is a type of cresol, a hydroxytoluene that can be extracted naturally from coal tar or synthesized . Glucuronides are typically formed in the body to facilitate the excretion of various substances, including drugs and endogenous compounds.

Wissenschaftliche Forschungsanwendungen

o-Cresol alpha-D-Glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a biochemical marker in proteomics research to study the metabolism and excretion of cresol compounds . In medical research, it serves as a model compound to investigate the detoxification pathways of phenolic compounds in the body . Additionally, it is used in studies related to the gut microbiome, as it is a metabolite formed by the microbial metabolism of dietary components .

Wirkmechanismus

Target of Action

o-Cresol β-D-Glucuronide, also known as o-Cresol beta-D-Glucuronide, is a derivative of phenol and is an isomer of p-cresol and m-cresol Cresols in general are known to have bactericidal, pesticidal, and disinfectant properties .

Mode of Action

Cresols, in general, are known to exert their effects through their interaction with microbial cell membranes, leading to leakage of cell contents and ultimately cell death .

Biochemical Pathways

It is known that cresols are mainly conjugated with glucuronic acid and inorganic sulfate, which are key components of phase ii drug metabolism pathways .

Pharmacokinetics

It is known that cresols are absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are widely distributed throughout the body after uptake . Cresols are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine .

Result of Action

Cresols, in general, are known to cause cell death through their interaction with microbial cell membranes .

Action Environment

It is known that cresols are stable but sensitive to light and air . They are combustible and incompatible with oxidizing agents and alkalis .

Biochemische Analyse

Biochemical Properties

o-Cresol beta-D-Glucuronide is believed to act as a substrate for the enzyme glucuronosyltransferase. This enzyme catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to a substrate molecule. This reaction is part of the glucuronidation process, a major pathway for the detoxification and elimination of xenobiotics.

Cellular Effects

The cellular effects of o-Cresol beta-D-Glucuronide are not well-studied. Related compounds such as p-Cresol have been shown to have effects on cells. For example, p-Cresol exposure resulted in concentration- and time-dependent changes in oxidative stress, glutathione concentration, and cellular necrosis at toxicologically relevant conditions

Molecular Mechanism

It is known that glucuronides can act as antagonists at the principal lipopolysaccharide receptor TLR4 . This suggests that o-Cresol beta-D-Glucuronide may exert its effects at the molecular level through interactions with specific receptors or proteins.

Temporal Effects in Laboratory Settings

It is known that glucuronides are generally stable and resistant to degradation

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of o-Cresol beta-D-Glucuronide in animal models. Related compounds such as p-Cresol have been studied. For instance, the administration of a non-toxic dose of p-Cresol improved glucose tolerance in mice

Metabolic Pathways

o-Cresol beta-D-Glucuronide is involved in the glucuronidation process, a major pathway for the detoxification and elimination of xenobiotics. This process involves the transfer of glucuronic acid from UDP-glucuronic acid to a substrate molecule, catalyzed by the enzyme glucuronosyltransferase.

Transport and Distribution

Glucuronides are generally known to be transported and distributed within cells and tissues via various transporters and binding proteins .

Subcellular Localization

Glucuronides are generally thought to be localized in the cytoplasm

Vorbereitungsmethoden

The synthesis of o-Cresol alpha-D-Glucuronide can be achieved through enzymatic or chemical glucuronidation of o-cresol. One common method involves the use of trichloroacetimidate as a glucuronidation reagent, followed by mild hydrolysis to obtain the desired product . The preparation process may also involve selective monodeacylation using chemical or enzymatic hydrolyses

Analyse Chemischer Reaktionen

o-Cresol alpha-D-Glucuronide can undergo various chemical reactions, including hydrolysis and oxidation. Hydrolysis of the glucuronide bond can be achieved using acid or enzymatic hydrolysis, converting the compound back to o-cresol and glucuronic acid . Oxidation reactions may involve the transformation of the cresol moiety into corresponding quinones or other oxidized products. Common reagents used in these reactions include acids, bases, and oxidizing agents.

Vergleich Mit ähnlichen Verbindungen

o-Cresol alpha-D-Glucuronide can be compared with other glucuronide conjugates of phenolic compounds, such as p-cresol glucuronide and morphine-6-glucuronide. p-Cresol glucuronide is another detoxification product formed from p-cresol, and it shares similar properties and functions with o-Cresol alpha-D-Glucuronide . Morphine-6-glucuronide, on the other hand, is a glucuronide conjugate of morphine and has significant analgesic activity, highlighting the diverse roles of glucuronides in the body . The uniqueness of o-Cresol alpha-D-Glucuronide lies in its specific formation from o-cresol and its role in the detoxification of this particular phenolic compound.

Eigenschaften

IUPAC Name |

(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(2-methylphenoxy)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c1-6-4-2-3-5-7(6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10-,11?,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSZSICMSBXXRN-YWNZWZMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1O[C@@H]2[C@@H]([C@@H]([C@H](C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B1140827.png)